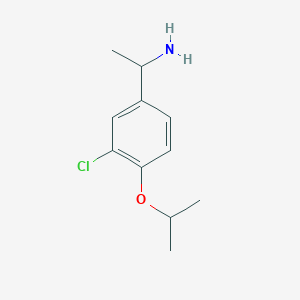![molecular formula C12H17NS B1428874 3-[(Cyclopentylmethyl)sulfanyl]aniline CAS No. 1339633-50-9](/img/structure/B1428874.png)
3-[(Cyclopentylmethyl)sulfanyl]aniline
Overview
Description
“3-[(Cyclopentylmethyl)sulfanyl]aniline” is a chemical compound with the CAS Number: 1339633-50-9 . It has a molecular weight of 207.34 . The IUPAC name for this compound is 3-[(cyclopentylmethyl)sulfanyl]aniline .
Molecular Structure Analysis
The InChI code for “3-[(Cyclopentylmethyl)sulfanyl]aniline” is 1S/C12H17NS/c13-11-6-3-7-12(8-11)14-9-10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9,13H2 . This code provides a standard way to encode the molecular structure using text.It is stored at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the web search results.
Scientific Research Applications
Degradation of Aniline Compounds
- A study by Liu et al. (2002) explored the degradation of aniline by Delftia sp. AN3, a bacterium that uses aniline as a sole carbon, nitrogen, and energy source. This research has implications for municipal wastewater treatment and environmental decontamination.
Electro-Emissive Devices
- Binary copolymer films using aniline and haloanilines as monomers were studied by Wang et al. (2020) for their potential in electro-emissive devices (EEDs). This could lead to advancements in IR thermal control and camouflage technologies.
Sulfonation of Aniline
- Pereira et al. (2022) discuss the ohmic heating-assisted sulfonation of aniline, producing sulfanilic acid, a compound with significant economic interest. This method offers high heating rates, low thermal inertia, and high selectivity (Pereira et al., 2022).
Synthesis of Sulfonated Compounds
- Liu et al. (2017) developed a method for synthesizing 3-((arylsulfonyl)methyl)indolin-2-ones from anilines, which is efficient and yields sulfonated oxindoles (Liu et al., 2017).
Polyaniline Nanotubes and Composites
- Stejskal et al. (2008) investigated the oxidation of aniline, leading to various forms like nanogranules, nanotubes, or oligoaniline microspheres. These forms have potential applications in materials science and nanotechnology (Stejskal et al., 2008).
Photocatalytic Reactions
- Zhang et al. (2019) developed a visible-light-induced oxidative cyclization of N-propargylanilines with sulfinic acids, providing an efficient method to synthesize 3-sulfonated quinoline derivatives. This has potential applications in pharmaceutical and material science (Zhang et al., 2019).
Safety And Hazards
The safety information for “3-[(Cyclopentylmethyl)sulfanyl]aniline” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These provide guidance on how to handle the compound safely .
properties
IUPAC Name |
3-(cyclopentylmethylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c13-11-6-3-7-12(8-11)14-9-10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUYASGJFKWCOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CSC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopentylmethyl)sulfanyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



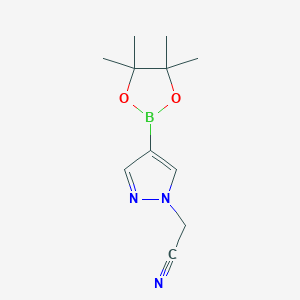
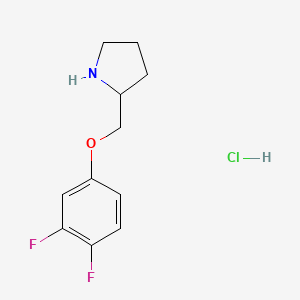
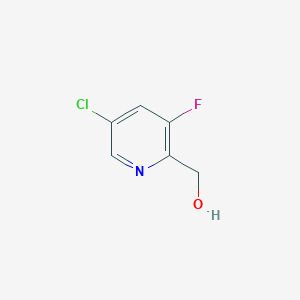
![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B1428800.png)
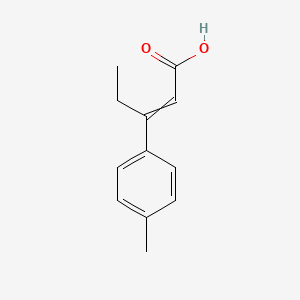
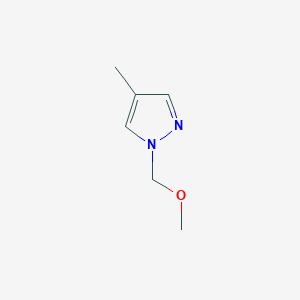
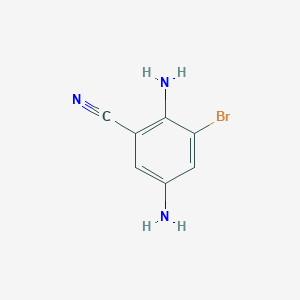
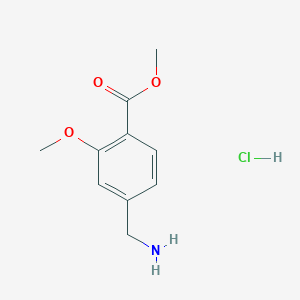
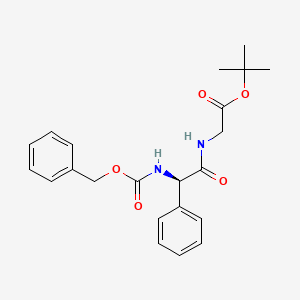
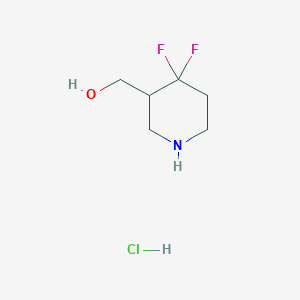
![1-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1428810.png)
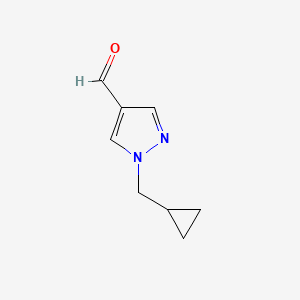
![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1428813.png)
